8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFGXYDXIUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Inspired by Patent CN110818712A
A Chinese patent (CN110818712A) outlines a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which provides a foundational framework for constructing analogous spirocyclic systems. Although the target compound differs in substituents, the patent’s methodology offers critical insights:
- Primary Reaction : Formation of a hydantoin precursor via condensation of urea, diethyl oxalate, and ammonium carbonate in methanol, catalyzed by sodium.
- Secondary Reaction : Acid-mediated cyclization using concentrated hydrochloric acid to form a spiro intermediate.
- Final Functionalization : Introduction of a side chain via reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
Adapting this approach for this compound would require substituting the methyl group with a trifluoromethyl moiety at the cyclization stage. For instance, trifluoroacetic anhydride (TFAA) or Ruppert-Prakash reagent (TMSCF₃) could serve as trifluoromethyl sources.
Table 1: Comparative Reaction Conditions for Multi-Step Spiro Synthesis
One-Pot Reductive Cyclization from US8552191B2
The US patent US8552191B2 describes a one-pot synthesis for a diazaspiro[4.5]decan-2-one derivative, highlighting the efficiency of combining reduction and cyclization. Key steps include:
- Nitro Reduction : Zinc powder in acetic acid reduces nitro groups to amines.
- Lactam Formation : Acid-catalyzed intramolecular cyclization forms the spiro framework.
For this compound, this method could be modified by starting with a nitro precursor containing a trifluoromethyl group. Subsequent reduction and cyclization would yield the target compound.
Equation 1 : Proposed One-Pot Reaction Pathway
$$
\text{Nitro Precursor} \xrightarrow{\text{Zn/AcOH}} \text{Amine Intermediate} \xrightarrow{\text{AcOH}} \text{this compound} \quad
$$
Strategic Incorporation of Trifluoromethyl Groups
Late-Stage Trifluoromethylation
Introducing the -CF₃ group at a late stage minimizes exposure to harsh reaction conditions. Methods include:
Early-Stage Incorporation
Synthesizing a trifluoromethyl-containing building block prior to spirocyclization ensures regioselectivity. For example, starting with 3,5-bis(trifluoromethyl)phenyl derivatives, as seen in US8552191B2, could provide a template for functionalization.
Challenges and Optimization Strategies
Stereochemical Control
The spirocyclic structure imposes strict stereochemical requirements. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be necessary to achieve enantiomeric purity.
Yield Improvement
- Solvent Optimization : Replacing methanol with DMF or THF in cyclization steps enhances solubility.
- Catalyst Screening : Transition metals like Pd(OAc)₂ or CuI could accelerate trifluoromethylation.
Table 2: Impact of Solvent on Cyclization Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| MeOH | 25 | 75 | 95 |
| DMF | 80 | 88 | 99 |
| THF | 65 | 82 | 97 |
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially modulate inflammatory responses and cell death pathways .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound also features a spirocyclic structure and is investigated for its kinase inhibitory properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These derivatives share a similar core structure and are studied for their potential as RIPK1 inhibitors.
Uniqueness
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .
Biological Activity
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This article delves into the compound's biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.
Target and Mode of Action
The primary target of this compound is RIPK1, a crucial regulator in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway, which may contribute to various disease states such as neurodegenerative disorders and certain cancers.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it possesses favorable bioavailability, allowing it to effectively reach target cells. This characteristic enhances its potential as a therapeutic agent in diseases where necroptosis plays a detrimental role.
Biological Activity and Research Findings
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group | Inhibitor of RIPK1, affecting necroptosis |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Spirocyclic structure | Investigated for kinase inhibitory properties |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Similar core structure | Studied as RIPK1 inhibitors |
| 8-Oxa-2-azaspiro[4.5]decan-1-one | Contains an oxygen atom in the spiro framework | Potentially bioactive |
The trifluoromethyl substituent on this compound enhances its lipophilicity and metabolic stability, making it particularly valuable for applications in both medicinal chemistry and materials science.
Case Studies and Applications
Research has highlighted the potential therapeutic applications of this compound in various contexts:
- Neurodegenerative Diseases : The inhibition of RIPK1 could provide a novel approach to mitigating cell death associated with conditions like Alzheimer's disease.
- Cancer Therapy : By blocking necroptosis pathways, this compound may enhance the efficacy of existing cancer treatments by preventing tumor cell death induced by necroptosis.
- Inflammatory Disorders : The modulation of RIPK1 activity could be beneficial in treating inflammatory diseases where necroptosis is implicated.
Q & A
Q. Basic/Advanced
- X-ray crystallography : Resolve the 3D structure, including the spirocyclic conformation and trifluoromethyl orientation. For example, triclinic crystal systems (space group P1) with parameters a = 8.1878 Å, b = 10.2241 Å, and c = 12.2188 Å have been reported for similar spiro compounds .
- SHELX refinement : Use SHELXL for small-molecule refinement to model thermal displacement parameters and hydrogen bonding. SHELX programs are robust for handling high-resolution data and twinned crystals .
- NMR and LC-MS : Confirm molecular identity via <sup>19</sup>F NMR (for CF3 groups) and LC-MS for purity assessment.
How should researchers address contradictions in biological activity data across analogs?
Advanced
Discrepancies often arise from trifluoromethyl positioning or spirocyclic ring substituents. For example, analogs with morpholinophenyl groups exhibit varying WNT pathway inhibition due to steric effects. To resolve contradictions:
Perform docking studies to compare binding poses.
Synthesize isosteric analogs (e.g., replacing CF3 with Cl or CH3) to isolate electronic vs. steric contributions.
Validate using cellular assays (e.g., TOPFlash reporter for WNT activity) .
What is the pharmacological significance of the trifluoromethyl group in this compound?
Advanced
The CF3 group enhances metabolic stability, lipophilicity, and target binding. In related spirocyclic drugs, it reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Additionally, its electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
How can palladium-catalyzed methods functionalize the spirocyclic core for drug discovery?
Advanced
Palladium catalysts enable late-stage diversification:
- Aminoalkynylation : Introduce alkynyl groups via Sonogashira coupling to create probes for click chemistry.
- Buchwald-Hartwig amination : Attach aryl amines to modify solubility or target engagement.
For example, coupling 8-bromo-2-azaspiro[4.5]decan-1-one with 4-morpholinophenylboronic acid yields inhibitors with nanomolar potency .
What challenges arise in crystallizing this compound derivatives?
Q. Advanced
- Polymorphism : The CF3 group’s rigidity can lead to multiple crystal forms. Use solvent screening (e.g., THF/hexane mixtures) to isolate stable polymorphs.
- Twinned crystals : Employ SHELXD for structure solution and merge data from multiple crystals to improve completeness .
How do computational methods aid in optimizing spirocyclic compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
